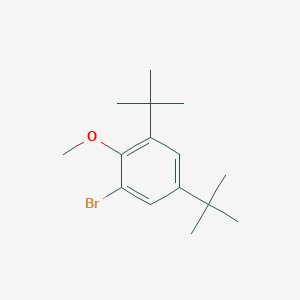
(2-Amino-5-fluorophenyl)-4-pyridinylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-5-fluorophenyl)-4-pyridinylmethanone is an organic compound belonging to the class of aryl-phenylketones. These compounds are characterized by a ketone group substituted by one aryl group and one phenyl group. The presence of both amino and fluorine substituents on the phenyl ring, along with a pyridinyl group, makes this compound particularly interesting for various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-fluorophenyl)-4-pyridinylmethanone typically involves the condensation of a nucleophilic organometallic species with an electrophilic aldehyde or carboxylic derivative. For instance, the reaction of 2-amino-5-fluorobenzoyl chloride with 4-pyridylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF) can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (2-Amino-5-fluorophenyl)-4-pyridinylmethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Amino-5-fluorophenyl)-4-pyridinylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a protein kinase inhibitor, which can be useful in studying cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer drugs.
Industry: Utilized in the synthesis of various agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2-Amino-5-fluorophenyl)-4-pyridinylmethanone involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby interfering with their role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell growth and apoptosis .
Comparación Con Compuestos Similares
- (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone
- (4-Fluorophenyl)(pyridin-4-yl)methanone
- (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone
Comparison:
- (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Similar in structure but contains a pyrimidine ring instead of a phenyl ring. It also exhibits protein kinase inhibitory activity .
- (4-Fluorophenyl)(pyridin-4-yl)methanone: Lacks the amino group, which may affect its reactivity and biological activity .
- (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone: Contains a bromine atom instead of fluorine, which can influence its chemical properties and reactivity .
The unique combination of the amino and fluorine substituents in (2-Amino-5-fluorophenyl)-4-pyridinylmethanone contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
114995-64-1 |
|---|---|
Fórmula molecular |
C12H9FN2O |
Peso molecular |
216.21 g/mol |
Nombre IUPAC |
(2-amino-5-fluorophenyl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C12H9FN2O/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-7H,14H2 |
Clave InChI |
BXQAHMJEWRCCMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(=O)C2=CC=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-(3,4-dihydroxybutan-2-yloxy)pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B8755508.png)
![Methyl 3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride](/img/structure/B8755522.png)


![N-(2-methoxyphenyl)-N-[(E)-phenylmethylidene]amine](/img/structure/B8755546.png)

![Methanone,[4-[1-[(2,5-difluorophenyl)methyl]-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-7-yl]phenyl][(2S)-2-(1-pyrrolidinylmethyl)-1-pyrrolidinyl]-](/img/structure/B8755555.png)


